2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide
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Overview
Description
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a chlorophenyl group, and a sulfonylamino group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with 4-chlorophenylsulfonyl chloride to form an intermediate compound. This intermediate is then reacted with N-ethylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the benzyl and chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-chlorophenol: Shares the benzyl and chlorophenyl groups but lacks the sulfonylamino and N-ethylacetamide groups.
Benzyl 4-chlorophenyl sulfone: Contains the benzyl and chlorophenyl groups with a sulfone linkage instead of a sulfonylamino group.
Uniqueness
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonylamino group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJBQVLOIZDMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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